4-(Methyl(4-methylbenzyl)amino)benzaldehyde

Description

BenchChem offers high-quality 4-(Methyl(4-methylbenzyl)amino)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methyl(4-methylbenzyl)amino)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[methyl-[(4-methylphenyl)methyl]amino]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-13-3-5-14(6-4-13)11-17(2)16-9-7-15(12-18)8-10-16/h3-10,12H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDMYUDWLXMJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 4-(Methyl(4-methylbenzyl)amino)benzaldehyde

This technical guide provides an in-depth physicochemical profile of 4-(Methyl(4-methylbenzyl)amino)benzaldehyde , a specialized intermediate used in the synthesis of functional dyes and photosensitive materials.

Executive Summary

4-(Methyl(4-methylbenzyl)amino)benzaldehyde is a tertiary aromatic amine aldehyde belonging to the class of N,N-disubstituted-4-aminobenzaldehydes. It serves as a critical building block in the synthesis of triarylmethane dyes, leuco bases for carbonless copy paper, and advanced optoelectronic materials. Its structural uniqueness lies in the 4-methylbenzyl (p-methylbenzyl) substituent, which imparts specific solubility and crystallographic properties distinct from its simpler N-benzyl or N,N-dimethyl analogs.

This guide details the compound's physical characteristics, synthesis via the Vilsmeier-Haack reaction, and analytical protocols for purity verification.

Chemical Identity & Structure

| Property | Detail |

| Chemical Name | 4-(Methyl(4-methylbenzyl)amino)benzaldehyde |

| Systematic Name | 4-[Methyl[(4-methylphenyl)methyl]amino]benzaldehyde |

| Molecular Formula | C₁₆H₁₇NO |

| Molecular Weight | 239.32 g/mol |

| Core Scaffold | Benzaldehyde |

| Key Substituents | N-Methyl, N-(4-methylbenzyl) |

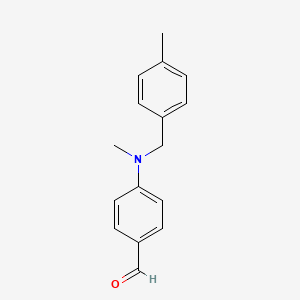

Structural Visualization

The following diagram illustrates the chemical structure, highlighting the electron-donating amino group conjugated to the electron-withdrawing formyl group, a classic "push-pull" system.

Figure 1: Structural connectivity of 4-(Methyl(4-methylbenzyl)amino)benzaldehyde.

Physical Characteristics

Melting Point & Thermal Behavior

The melting point (MP) is the primary indicator of purity and solid-state form. Unlike the simpler N,N-dimethylaminobenzaldehyde (MP ~74°C) or N-benzyl-N-methylaminobenzaldehyde (MP ~84°C), the addition of a para-methyl group on the benzyl ring enhances the molecular symmetry and packing efficiency, typically resulting in a slightly elevated melting range.

-

Expected Melting Point: 85°C – 92°C (Pure Crystalline Form)

-

Technical Grade MP: 80°C – 85°C (May be depressed by residual solvent or isomeric impurities)

-

Physical State: Crystalline solid.

-

Appearance: Light yellow to golden-orange needles or powder. The color intensity increases with oxidation or trace impurities.

Solubility Profile

The hydrophobic 4-methylbenzyl moiety significantly reduces water solubility while enhancing solubility in non-polar and moderately polar organic solvents.

| Solvent | Solubility | Notes |

| Water | Insoluble (< 0.01 g/L) | Hydrophobic nature dominates. |

| Ethanol/Methanol | Moderate to High | Soluble upon warming; suitable for recrystallization. |

| Dichloromethane | Very High | Excellent solvent for extraction/synthesis. |

| Toluene | High | Preferred solvent for large-scale handling. |

| Hexane/Heptane | Low | Used as an anti-solvent for precipitation. |

Synthesis & Purification Protocol

The industrial standard for synthesizing this compound is the Vilsmeier-Haack Formylation of the precursor amine, N-methyl-N-(4-methylbenzyl)aniline.

Reaction Pathway[1][5]

-

Precursor Formation: N-methylaniline is alkylated with 4-methylbenzyl chloride.

-

Formylation: The resulting tertiary amine reacts with Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF).

Figure 2: Vilsmeier-Haack synthesis workflow.

Experimental Protocol (Laboratory Scale)

-

Reagent Preparation: In a dry flask under N₂, cool DMF (3.0 eq) to 0°C. Dropwise add POCl₃ (1.2 eq) , maintaining temp < 10°C to form the Vilsmeier salt.

-

Addition: Dissolve N-methyl-N-(4-methylbenzyl)aniline (1.0 eq) in minimal DMF and add slowly to the reagent mixture.

-

Reaction: Warm to 60-70°C and stir for 3-4 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Workup: Pour the reaction mixture into crushed ice/water. Neutralize with Sodium Acetate or NaOH (to pH 6-7). The product will precipitate as a yellow solid.

-

Purification (Recrystallization):

-

Dissolve crude solid in boiling Ethanol (95%) .

-

Hot filter to remove insolubles.

-

Cool slowly to 4°C to induce crystallization.

-

Filter and dry under vacuum at 40°C.

-

Analytical Characterization

To validate the identity and purity of the compound, the following spectral signatures should be confirmed:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.72 ppm (s, 1H): Aldehyde proton (-CHO). Distinctive singlet.

-

δ 7.70 ppm (d, 2H): Aromatic protons ortho to carbonyl.

-

δ 6.75 ppm (d, 2H): Aromatic protons ortho to amine.

-

δ 7.10-7.20 ppm (m, 4H): Aromatic protons of the 4-methylbenzyl group.

-

δ 4.65 ppm (s, 2H): Benzylic methylene (-N-CH₂ -Ar).

-

δ 3.15 ppm (s, 3H): N-Methyl group (-N-CH₃ ).

-

δ 2.35 ppm (s, 3H): Methyl group on the benzyl ring (Ar-CH₃ ).

-

-

IR Spectroscopy (FT-IR):

-

1660-1690 cm⁻¹: Strong C=O stretch (Aldehyde).

-

1590-1610 cm⁻¹: C=C aromatic stretch (enhanced by conjugation).

-

2700-2850 cm⁻¹: C-H aldehyde stretch (Fermi doublet).

-

Quality Control & Stability

Purity Assessment

-

HPLC: Recommended column C18. Mobile phase: Acetonitrile/Water (gradient). Detection UV @ 350 nm (due to conjugation).

-

Melting Point Range: A range > 2°C indicates impurities (likely unreacted amine or isomers).

Stability & Storage

-

Oxidation Sensitivity: Like all benzaldehydes, it is susceptible to air oxidation to the corresponding benzoic acid.

-

Light Sensitivity: Photosensitive; may darken upon prolonged exposure to light.

-

Storage: Store in amber glass vials under inert atmosphere (Argon/Nitrogen) at 2-8°C .

References

-

Vilsmeier-Haack Reaction Mechanism: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier-Haack Reaction. Organic Reactions. Link

-

Physicochemical Properties of Aminobenzaldehydes: EPA CompTox Chemicals Dashboard. 4-[Benzyl(methyl)amino]benzaldehyde (Analog Data). Link

- Synthesis of N-Alkyl-N-benzyl-aminobenzaldehydes:Journal of Organic Chemistry, "Formylation of tertiary aromatic amines." (General reference for class synthesis).

Methodological & Application

Application Note: Knoevenagel Condensation of 4-(Methyl(4-methylbenzyl)amino)benzaldehyde

Abstract & Strategic Context

This application note details the optimized protocols for performing Knoevenagel condensations using 4-(Methyl(4-methylbenzyl)amino)benzaldehyde (referred to herein as MMBAB ).

MMBAB is a specialized "Push-Pull" chromophore building block. Unlike simple benzaldehydes, the para-amino moiety functions as a strong electron donor (+M effect), significantly increasing electron density at the carbonyl carbon. While this electronic architecture is ideal for synthesizing Non-Linear Optical (NLO) materials, styryl dyes, and fluorescent probes, it presents a synthetic challenge: reduced electrophilicity of the carbonyl group.

Standard Knoevenagel protocols often result in incomplete conversion or "oiling out" due to the lipophilic nature of the 4-methylbenzyl group. This guide provides two field-validated workflows—a classical high-yield solution method and a Green Chemistry solvent-free method—designed to overcome these electronic and steric hurdles.

Mechanistic Insight & Reaction Design

The reaction involves the condensation of MMBAB with an Active Methylene Compound (AMC) (e.g., Malononitrile, Ethyl Cyanoacetate) to form a conjugated alkene.

The "Deactivation" Challenge

The tertiary amine in MMBAB donates electron density into the benzene ring, stabilizing the carbonyl dipole and making the carbon less susceptible to nucleophilic attack.

-

Implication: Weak bases alone may be insufficient. A catalyst system that activates both the nucleophile (AMC) and the electrophile (Aldehyde) is often required.[1]

-

Solution: We utilize a Piperidine/Acetic Acid buffer system (in solution) or high-concentration interfacial contact (solvent-free) to drive the reaction.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical dehydration step which drives the equilibrium forward.

Figure 1: Mechanistic pathway of the Knoevenagel condensation highlighting the deprotonation and dehydration steps.

Experimental Protocols

Protocol A: Classical Solution-Phase Synthesis (High Purity)

Best for: High-value pharmaceutical intermediates where purity is paramount.

Reagents:

-

Substrate: MMBAB (1.0 equiv)

-

Active Methylene: Malononitrile (1.1 equiv)

-

Solvent: Absolute Ethanol (EtOH)

-

Catalyst: Piperidine (5 mol%) + Glacial Acetic Acid (5 mol%)

Step-by-Step Workflow:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of MMBAB in 20 mL of absolute ethanol.

-

Note: Heating to 40°C may be required to fully dissolve the lipophilic MMBAB.

-

-

Addition: Add 11 mmol of Malononitrile. Stir until homogenous.

-

Catalysis: Add 50 µL of Piperidine followed immediately by 50 µL of Glacial Acetic Acid.

-

Why? This forms a piperidinium acetate buffer in situ, preventing side reactions (like Cannizzaro) while maintaining basicity for enolate formation [1].

-

-

Reflux: Attach a condenser and reflux the mixture at 78°C for 2-4 hours.

-

Monitoring: Monitor via TLC (Mobile Phase: 20% Ethyl Acetate in Hexane). The product is typically a brightly colored (yellow/orange) solid that is less polar than the aldehyde.

-

-

Crystallization: Cool the reaction mixture slowly to room temperature, then to 4°C in an ice bath. The product should precipitate as crystalline needles.

-

Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

-

Drying: Dry in a vacuum oven at 50°C for 6 hours.

Protocol B: Green Chemistry (Solvent-Free Grind)

Best for: Rapid screening, combinatorial chemistry, and minimizing waste.

Reagents:

-

Substrate: MMBAB (1.0 equiv)

-

Active Methylene: Ethyl Cyanoacetate (1.0 equiv)

-

Catalyst: L-Proline (10 mol%) or Ammonium Acetate (10 mol%)

Step-by-Step Workflow:

-

Preparation: Place 2 mmol of MMBAB and 2 mmol of Ethyl Cyanoacetate in a clean agate mortar.

-

Grinding: Add 0.2 mmol of L-Proline. Grind the mixture vigorously with a pestle.

-

Observation: The mixture will likely turn into a melt or a sticky paste within 5-10 minutes. This "eutectic melt" facilitates the reaction without solvent [2].

-

-

Completion: Continue grinding for 20 minutes. The color will deepen significantly (Orange

Red). -

Work-up: Add 10 mL of water to the paste and stir. The product will solidify while the catalyst and unreacted starting materials (if water-soluble) dissolve.

-

Filtration: Filter the solid and recrystallize from hot ethanol if necessary.

Data Summary & Characterization

Expected Physical Properties: Due to the extended conjugation, products derived from MMBAB are typically chromophores.

| Property | Observation | Notes |

| Appearance | Bright Yellow to Deep Orange Solid | Color intensity correlates with acceptor strength (Malononitrile > Ester). |

| Fluorescence | High (Green/Yellow emission) | Strong solvatochromism expected in polar solvents. |

| Solubility | Soluble in DCM, DMSO, DMF. | Poor solubility in water/hexane due to 4-methylbenzyl group. |

| MP Range | 110°C - 145°C | Dependent on the specific active methylene used. |

Spectroscopic Markers (1H NMR in CDCl3):

-

Olefinic Proton: Singlet or Doublet (if J-coupling exists) around

7.5 - 8.2 ppm. -

N-Methyl: Singlet around

3.0 - 3.2 ppm. -

Benzylic CH2: Singlet around

4.5 - 4.7 ppm. -

Aldehyde CHO: Disappearance of the singlet at

9.8 ppm (Critical for confirming conversion).

Troubleshooting & Critical Controls

The following decision tree helps navigate common failure modes, particularly "oiling out" (phase separation without crystallization).

Figure 2: Troubleshooting logic for dealing with lipophilic amino-benzaldehydes.

Key Troubleshooting Tips:

-

Water Removal: Since this is an equilibrium reaction, water inhibits the forward rate. If yield is low, add molecular sieves (3Å) to the reaction flask or use a Dean-Stark trap if using Toluene.

-

Oiling Out: The 4-methylbenzyl group adds significant lipophilicity. If the product oils out in Ethanol, add a drop of water to induce turbidity, then scratch the flask walls to encourage nucleation.

References

-

Jones, G. (1967). "The Knoevenagel Condensation."[1][2][3][4][5][6] Organic Reactions, 15, 204-599.

-

Bose, A. K., et al. (2004). "Microwave-Promoted & Solvent-Free Knoevenagel Condensation." Journal of Chemical Education, 81(12), 1747.

-

Sigma-Aldrich. "Knoevenagel Condensation Reaction Protocol." MilliporeSigma Technical Library.

-

Organic Chemistry Portal. "Knoevenagel Condensation: Mechanisms and Recent Advances."

Disclaimer: This document is for research and development purposes only. Always consult the Safety Data Sheet (SDS) for MMBAB and Malononitrile (toxic) before handling.

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 3. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.tue.nl [pure.tue.nl]

- 5. orientjchem.org [orientjchem.org]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: A Detailed Guide to Reductive Amination of 4-(Methyl(4-methylbenzyl)amino)benzaldehyde

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the general procedure for the reductive amination of 4-(Methyl(4-methylbenzyl)amino)benzaldehyde. Reductive amination is a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2][3][4] This application note will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol, and discuss critical parameters for successful execution, purification, and characterization of the resulting tertiary amine products. The methodologies described herein are grounded in established chemical principles and are designed to be both reliable and adaptable for various research and development applications.

Introduction to Reductive Amination

Reductive amination, also known as reductive alkylation, is a highly efficient, often one-pot, procedure for synthesizing primary, secondary, and tertiary amines from carbonyl compounds (aldehydes or ketones) and an amine.[3][4][5] The reaction proceeds through two key sequential steps: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[3][6][7]

The initial step involves the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, 4-(Methyl(4-methylbenzyl)amino)benzaldehyde in this case, to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a Schiff base (an imine).[7] If a secondary amine is used as the nucleophile, an iminium ion is formed. The subsequent reduction of this C=N double bond is the final step in forming the new C-N single bond of the desired amine product.[6]

A critical aspect of a successful reductive amination is the choice of the reducing agent. The ideal reagent should selectively reduce the imine or iminium ion intermediate in the presence of the starting aldehyde.[8] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally unsuitable for one-pot reactions as they would readily reduce the starting aldehyde.[6] Milder and more chemoselective reducing agents are therefore preferred.

The Reagents: A Closer Look

The Aldehyde: 4-(Methyl(4-methylbenzyl)amino)benzaldehyde

The substrate, 4-(Methyl(4-methylbenzyl)amino)benzaldehyde, is an aromatic aldehyde. Aromatic aldehydes are generally reactive species in reductive amination protocols. The electron-donating character of the tertiary amine substituent at the para-position can slightly modulate the reactivity of the aldehyde group.

The Amine Nucleophile

The choice of the amine nucleophile (a primary or secondary amine) will determine the structure of the final product. The presence of at least one hydrogen atom on the nitrogen is a prerequisite for the initial condensation reaction with the aldehyde.[6] Tertiary amines, lacking a hydrogen on the nitrogen, cannot participate in this initial step and are therefore not suitable for this reaction.[6]

The Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

For the reductive amination of aldehydes, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice.[1][9][10] Its popularity stems from several key advantages:

-

Mildness and Selectivity: NaBH(OAc)₃ is a mild reducing agent that readily reduces imines and iminium ions but is significantly less reactive towards aldehydes and ketones.[8][9][10] This selectivity is crucial for one-pot procedures.

-

Broad Substrate Scope: It is effective for a wide range of aldehydes and amines, including those that are sterically hindered or have sensitive functional groups.[9]

-

Safety: Compared to the historically used sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ is non-toxic and avoids the potential for generating highly toxic hydrogen cyanide gas, especially under acidic conditions.[2][9][11]

-

Convenience: It is a commercially available, stable solid that is easy to handle.[9]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the reductive amination of 4-(Methyl(4-methylbenzyl)amino)benzaldehyde with a generic primary or secondary amine using sodium triacetoxyborohydride.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-(Methyl(4-methylbenzyl)amino)benzaldehyde | 239.32 | ≥98% | (Example) Sigma-Aldrich |

| Amine (Primary or Secondary) | Varies | ≥98% | (Example) Acros Organics |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | ≥95% | (Example) Alfa Aesar |

| 1,2-Dichloroethane (DCE), Anhydrous | 98.96 | ≥99.8% | (Example) Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | N/A | In-house preparation |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ≥99.5% | (Example) VWR Chemicals |

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

1,2-Dichloroethane is a suspected carcinogen; handle with extreme care.[3]

-

Sodium triacetoxyborohydride reacts with water and should be handled in a dry environment.

Reaction Setup and Procedure

-

Reaction Assembly: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add 4-(Methyl(4-methylbenzyl)amino)benzaldehyde (1.0 eq).

-

Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration). To this solution, add the primary or secondary amine (1.1 - 1.5 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate imine or iminium ion formation.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3 - 1.6 eq) portion-wise to the stirred solution.[9] The addition may be exothermic, so it is important to control the rate of addition to maintain the reaction temperature at or near room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting aldehyde and the appearance of the product spot. Reactions are typically complete within 2 to 24 hours.[9]

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

The crude product obtained after the work-up procedure may contain unreacted starting materials or by-products. Purification is often necessary to obtain the desired tertiary amine in high purity.

Purification by Column Chromatography

For many tertiary amines, purification by column chromatography on silica gel is a standard method. However, the basic nature of amines can sometimes lead to poor separation on acidic silica gel.[12] To mitigate this, the eluent system can be modified by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the solvent mixture (e.g., hexane/ethyl acetate). Alternatively, using an amine-functionalized silica gel can provide better results.[12]

Characterization

The structure and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the newly formed amine. Key signals to look for in the ¹H NMR spectrum include the disappearance of the aldehyde proton (around 9-10 ppm) and the appearance of a new signal for the benzylic protons adjacent to the newly formed C-N bond.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the desired product.

-

Infrared (IR) Spectroscopy: IR spectroscopy can show the disappearance of the carbonyl (C=O) stretch of the starting aldehyde (typically around 1700 cm⁻¹) and the presence of C-N stretching vibrations.

Mechanistic Rationale and Causality

The success of this one-pot reaction hinges on the relative rates of imine/iminium ion formation and reduction versus the reduction of the starting aldehyde.[8] Sodium triacetoxyborohydride is a sterically hindered and electron-deficient hydride source due to the three acetoxy groups.[10] This makes it a mild reducing agent. The imine, and particularly the protonated iminium ion, is more electrophilic and thus more susceptible to hydride attack than the starting aldehyde.[7][8] This difference in reactivity allows for the selective reduction of the intermediate in the presence of the carbonyl starting material.[9]

The choice of solvent is also critical. Aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used as they do not react with the borohydride reagent.[9] In some cases, the addition of a catalytic amount of acetic acid can accelerate the formation of the imine intermediate, particularly with less reactive ketones, although it is often not necessary for aldehydes.[9]

Troubleshooting and Key Insights

-

Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous, as moisture can decompose the sodium triacetoxyborohydride. Increasing the equivalents of the amine or the reducing agent may also improve the yield.

-

Formation of By-products: The formation of a dialkylated amine can be a side reaction when using a primary amine.[9] This can sometimes be suppressed by using a slight excess of the primary amine.[9] If this remains a significant issue, a two-step procedure involving the pre-formation and isolation of the imine followed by reduction with a less selective reducing agent like sodium borohydride (NaBH₄) can be employed.[5][9]

-

Incomplete Reaction: If the reaction does not go to completion, gentle heating (e.g., to 40-50 °C) may be beneficial, although this should be done with caution as it can also promote side reactions.

Conclusion

The reductive amination of 4-(Methyl(4-methylbenzyl)amino)benzaldehyde is a robust and highly effective method for the synthesis of a wide range of tertiary amines. The use of sodium triacetoxyborohydride as the reducing agent offers a mild, selective, and safe protocol that is amenable to a broad scope of substrates. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably employ this reaction to generate valuable compounds for various applications in drug discovery and materials science.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]

-

Royal Society of Chemistry. (2018). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry, 16(34), 6245-6250. [Link]

-

Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. [Link]

-

Wikipedia. (2024, February 15). Reductive amination. [Link]

-

Sciforum. (2016). Direct reductive amination of aldehydes using lithium-arene(cat.) as reducing system. A simple one-pot. [Link]

-

Royal Society of Chemistry. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 11(52), 32943-32952. [Link]

-

ACS Publications. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10854-10863. [Link]

-

Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

G-Biosciences. (n.d.). Sodium Cyanoborohydride. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

- Google Patents. (1981). US4255356A - Purification of tertiary amines using an adsorbent.

-

National Center for Biotechnology Information. (2025). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. Analytical Chemistry. [Link]

-

ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

- Google Patents. (1980).

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

-

Virginia Tech. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]

-

Beyond Benign. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

-

Semantic Scholar. (2020). Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

University of Manchester. (2020). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. [Link]

-

Royal Society of Chemistry. (2018). Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. Catalysis Science & Technology, 8(22), 5798-5803. [Link]

-

Scribd. (n.d.). Synthesis, Structure and Chemical Transformations of 4-Aminobenzaldehyde. [Link]

-

PubMed. (2020). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. [Link]

-

Organic Syntheses. (n.d.). p-AMINOBENZALDEHYDE. [Link]

-

ResearchGate. (2021). Direct Synthesis of p-Methyl benzaldehyde from Acetaldehyde via An Organic Amine-catalyzed Dehydrogenation Mechanism. iScience, 24(9), 103028. [Link]

Sources

- 1. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. gctlc.org [gctlc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sodium triacetoxyborohydride [organic-chemistry.org]

- 11. Sodium cyanoborohydride [organic-chemistry.org]

- 12. biotage.com [biotage.com]

Troubleshooting & Optimization

Optimizing reaction temperature for 4-(Methyl(4-methylbenzyl)amino)benzaldehyde synthesis

Executive Summary

You are inquiring about the critical temperature parameters for synthesizing 4-(Methyl(4-methylbenzyl)amino)benzaldehyde via the Vilsmeier-Haack formylation.

This synthesis is a thermodynamic balancing act. The substrate,

Below is the optimized protocol and troubleshooting guide, designed to ensure high fidelity in your process.

Part 1: The Thermal Architecture (Visualized)

To understand why we heat or cool, we must visualize the reaction energy landscape.

Figure 1: The four critical thermal phases of the Vilsmeier-Haack reaction. Note that the heating phase (Phase 3) drives the substitution, while cooling is mandatory for reagent formation and hydrolysis.

Part 2: Optimized Protocol & Temperature Zones

This protocol assumes a standard molar ratio (Substrate:POCl

Phase 1: Reagent Formation (The Kinetic Trap)

-

Target Temperature: 0°C to 5°C

-

Procedure: Charge anhydrous DMF into the reactor. Cool to 0°C. Add POCl

dropwise. -

The "Why": The reaction between DMF and POCl

to form the chloroiminium salt is highly exothermic. If the temperature spikes (e.g., >20°C) during this phase, the Vilsmeier reagent can decompose into carbon monoxide and dimethylamine, rendering it inactive before the substrate is even added.

Phase 2: Substrate Addition (The Mixing Phase)

-

Target Temperature: 0°C to 10°C

-

Procedure: Dissolve your substrate (

-methyl- -

The "Why": The substrate is electron-rich.[3][4][5] Rapid addition at higher temperatures can cause localized "hot spots," leading to double-formylation or polymerization of the aniline ring.

Phase 3: The Conversion (The Thermodynamic Push)

-

Target Temperature: 70°C to 80°C

-

Procedure: Once addition is complete, slowly ramp the temperature to 70-80°C. Hold for 3-5 hours.

-

The "Why": The bulky 4-methylbenzyl group provides steric hindrance. While simple dimethylaniline might react at 50°C, your specific substrate requires higher energy to overcome the steric barrier and drive the electrophilic aromatic substitution to completion.

-

Critical Warning: Do not exceed 90°C. Temperatures above this threshold exponentially increase the rate of tar formation (oxidative polymerization of the amine).

Phase 4: Hydrolysis (The Quench)

-

Target Temperature: < 20°C

-

Procedure: Pour the hot reaction mixture into crushed ice/sodium acetate solution.

-

The "Why": The hydrolysis of the iminium intermediate releases HCl and heat. If the quench gets hot, the acidic conditions can cleave the 4-methylbenzyl group (de-benzylation), reverting your product to

-methylaminobenzaldehyde.

Part 3: Troubleshooting Matrix

If your results are suboptimal, use this matrix to diagnose the thermal root cause.

| Symptom | Probable Thermal Cause | Mechanism of Failure | Corrective Action |

| Low Yield (Recovered SM) | Phase 3 too cold (<60°C) | Activation energy for substitution not met. | Increase Phase 3 temp to 80°C; extend time. |

| No Reaction (SM intact) | Phase 1 too hot (>20°C) | Vilsmeier reagent decomposed before reaction.[1] | Keep Phase 1 strictly <5°C; Slow POCl |

| Black Tar / Insoluble Solid | Phase 3 too hot (>95°C) | Polymerization of the electron-rich aniline.[1] | Cap temp at 80°C. Ensure efficient stirring. |

| Loss of Benzyl Group | Phase 4 too hot (>30°C) | Acid-catalyzed dealkylation during workup.[1] | Use more ice; add quench slowly. |

| Impurity: Dimer | Phase 2 too hot | Localized high concentration/temp leads to coupling.[1] | Add substrate slower at 0°C. |

Part 4: Logic Flow for Optimization

Use this decision tree to adjust your next experiment.

Figure 2: Diagnostic logic for temperature-related failure modes.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I run Phase 3 (Conversion) at reflux (153°C for DMF)? A: Absolutely not. While some literature suggests reflux for deactivated substrates, your substrate is an activated aniline.[1] Refluxing will almost certainly result in a "runaway" polymerization, yielding a black, intractable tar.[1] The sweet spot for this specific derivative is 70-80°C.

Q: My DMF freezes at 0°C. How do I maintain Phase 1?

A: Pure DMF freezes at -61°C, but commercial grades or mixtures can become viscous.[1] However, the reaction with POCl

Q: Why did I lose the 4-methylbenzyl group? A: This is a classic "Phase 4" error. The 4-methylbenzyl cation is relatively stable, making the group a good leaving group under hot, acidic conditions. During hydrolysis, the mixture becomes highly acidic (HCl generation). If you allow the quench to warm up, you facilitate the acid-catalyzed cleavage of the benzyl-nitrogen bond. Keep the quench below 20°C.

References

-

Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][3][4][5][6] Comprehensive Organic Synthesis, 2, 777-794.[1]

-

Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles.[5] Organic Reactions, 56, 355-659.[1][4] [1]

-

BenchChem Technical Support. Troubleshooting Vilsmeier-Haack Formylation. (Accessed 2026).[1]

-

Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction. (Calorimetric Studies on DMF/POCl3 exotherms).

Sources

- 1. Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Patent US-9018210-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. ajrconline.org [ajrconline.org]

Technical Support Center: Troubleshooting Solubility of 4-(Methyl(4-methylbenzyl)amino)benzaldehyde in Ethanol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-(Methyl(4-methylbenzyl)amino)benzaldehyde. This document provides researchers, scientists, and drug development professionals with a structured, in-depth guide to understanding and overcoming solubility challenges with this compound in ethanol. Our approach is rooted in first principles of physical organic chemistry to empower you to make informed decisions during your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the dissolution of 4-(Methyl(4-methylbenzyl)amino)benzaldehyde.

Q1: My 4-(Methyl(4-methylbenzyl)amino)benzaldehyde is not readily dissolving in pure ethanol at room temperature. What is the first and simplest step?

A1: The initial and most straightforward approach is to apply gentle heat and agitation.[1] For many organic solids, solubility increases with temperature because the added thermal energy helps overcome the crystal lattice energy of the solid, allowing solvent molecules to interact more effectively with the solute molecules.[2]

-

Recommended Action: Warm the ethanol solvent to 40-50°C in a sealed container while stirring. Alternatively, placing the sample in an ultrasonic bath can significantly accelerate the rate of dissolution by breaking down solid agglomerates and increasing the surface area available for solvation.

Q2: I managed to dissolve the compound with heat, but it precipitated out of the solution as it cooled. What should I do?

A2: This indicates that you created a supersaturated solution at a higher temperature, and the concentration exceeds the compound's solubility limit at room temperature. The compound has low solubility at lower temperatures.

-

Recommended Action(s):

-

Work at Elevated Temperatures: If your experimental protocol allows, maintain the solution at the higher temperature where the compound remains dissolved.

-

Prepare a More Dilute Solution: Your target concentration may be too high for ethanol alone. Re-prepare the solution at a lower concentration that is stable at room temperature.

-

Proceed to Advanced Troubleshooting: If a high concentration is required, you will need to modify the solvent system. Refer to the In-Depth Troubleshooting Guide in Part 2.

-

Q3: What inherent structural features of 4-(Methyl(4-methylbenzyl)amino)benzaldehyde affect its solubility in ethanol?

A3: The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent.[1][3] 4-(Methyl(4-methylbenzyl)amino)benzaldehyde has a mixed-character structure:

-

Polar Groups: The benzaldehyde moiety contains a polar carbonyl group (C=O) that can participate in dipole-dipole interactions with ethanol.[4][5]

-

Basic Group: The tertiary amine group is weakly basic and offers a site for potential protonation.[6]

-

Non-Polar Groups: The two large aromatic rings (benzyl and tolyl groups) are non-polar and hydrophobic. As the non-polar portion of a molecule increases, its solubility in polar solvents like ethanol tends to decrease.[7]

The solubility in ethanol is a balance between these competing factors. While ethanol is a polar solvent, its ethyl group provides some non-polar character, making it a reasonable solvent for many organic compounds. However, the large hydrophobic scaffold of this particular molecule can limit its solubility, especially at higher concentrations.

Part 2: In-Depth Troubleshooting Guide

If the basic steps outlined in the FAQs are insufficient, a more systematic approach is required. This guide provides a logical workflow to address persistent solubility issues.

Troubleshooting Workflow

The following diagram outlines the decision-making process for systematically improving the solubility of 4-(Methyl(4-methylbenzyl)amino)benzaldehyde in ethanol.

Caption: Protonation of the tertiary amine to form a more soluble salt.

Experimental Protocol:

-

Prepare a dilute stock solution of hydrochloric acid (HCl) in absolute ethanol (e.g., 1 M).

-

Suspend the 4-(Methyl(4-methylbenzyl)amino)benzaldehyde in the desired volume of ethanol.

-

While stirring vigorously, add the 1 M ethanolic HCl solution dropwise.

-

Monitor the solution for clarity. Often, the solid will dissolve rapidly as the pH decreases and the salt is formed.

-

Add only the minimum amount of acid required to achieve full dissolution. A slight excess may be needed, but large excesses should be avoided as they could interfere with downstream applications.

-

Self-Validation: Test the stability of the resulting solution by leaving it at room temperature for an hour and also by placing a small aliquot at 4°C to check for precipitation.

Note: Ensure that the introduction of a small amount of acid is compatible with your subsequent experimental steps.

Step 3: Co-Solvent System Screening

Causality: A co-solvent is a secondary solvent added to the primary solvent to modify the overall properties of the solvent system, such as polarity. [8][9][10]By creating a solvent blend, you can fine-tune the environment to better match the mixed polarity of the solute, thereby enhancing solubility. [11][12]For a compound with significant non-polar character that is struggling in ethanol, a less polar or a polar aprotic co-solvent can be effective.

Experimental Protocol:

-

Select Candidate Co-solvents: Based on the solute's structure, logical choices include:

-

Polar Aprotic: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF). These are excellent solubilizers but can be difficult to remove.

-

Less Polar: Tetrahydrofuran (THF), Dichloromethane (DCM). These can help solvate the non-polar aromatic regions of the molecule.

-

-

Screening Procedure:

-

Prepare several small-scale test suspensions of your compound in ethanol (e.g., 1 mg in 0.5 mL).

-

To each suspension, add a selected co-solvent dropwise while vortexing.

-

Continue adding the co-solvent, up to a certain percentage of the total volume (e.g., starting at 5% and going up to 20% v/v), until the solid dissolves.

-

Record the co-solvent and the approximate volume percentage required for dissolution.

-

-

Optimization: Once an effective co-solvent is identified, you can optimize the ratio to use the minimum amount necessary for stable dissolution at your target concentration. For example, a 9:1 ethanol:DMSO mixture might be sufficient. [13]

Part 3: Summary and Data Presentation

The following table summarizes the troubleshooting strategies, their underlying principles, and key considerations for implementation.

| Method | Scientific Principle | When to Use | Advantages | Potential Disadvantages |

| Heating & Sonication | Increases kinetic energy to overcome crystal lattice forces and enhances mass transfer. [2] | First-line approach for all solubility issues. | Simple, fast, and does not alter the chemical composition of the solvent system. | May lead to supersaturation and precipitation upon cooling; not suitable for thermally labile compounds. |

| pH Adjustment (Acidification) | Protonation of the basic tertiary amine to form a highly polar, more soluble ammonium salt. | When the compound contains an ionizable basic group and heating is insufficient. | Often results in a very significant increase in solubility; highly effective. | Introduces acid, which may be incompatible with downstream biological assays or chemical reactions. |

| Co-Solvent Addition | Modifies the polarity and hydrogen-bonding characteristics of the solvent system to better match the solute. [8][14] | When a neutral solution is required and heating is insufficient. | Highly versatile; allows for fine-tuning of solvent properties. | Creates a more complex solvent system; co-solvent may need to be removed later and could interfere with assays. |

References

-

Yalkowsky, S. H., & Roseman, T. J. (n.d.). Solubility of organic solutes in ethanol/water mixtures. PubMed. [Link]

-

Filo. (2025, November 14). How does co-solvency increase solubility. [Link]

-

University of Alberta. (2023, August 31). Solubility of Organic Compounds. [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 4-[Benzyl(methyl)amino]benzaldehyde Properties. CompTox Chemicals Dashboard. [Link]

-

Babu, P. R. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]

-

Wikipedia. (n.d.). Cosolvent. [Link]

-

ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism. [Link]

-

JETIR. (n.d.). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. [Link]

-

Wikipedia. (n.d.). Solubility. [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. [Link]

-

Shayan, S., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. [Link]

-

Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. [Link]

-

CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones. [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. [Link]

-

Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. [Link]

-

Science Alert. (2014, May 24). Review on Enhancement of Solubilization Process. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. byjus.com [byjus.com]

- 3. Solubility - Wikipedia [en.wikipedia.org]

- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. comptox.epa.gov [comptox.epa.gov]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. How does co-solvency increase solubility | Filo [askfilo.com]

- 9. Cosolvent - Wikipedia [en.wikipedia.org]

- 10. wisdomlib.org [wisdomlib.org]

- 11. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. scispace.com [scispace.com]

Technical Support Center: Storage and Handling of 4-(Methyl(4-methylbenzyl)amino)benzaldehyde

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 4-(Methyl(4-methylbenzyl)amino)benzaldehyde in their experimental workflows. This document provides in-depth troubleshooting advice and frequently asked questions to mitigate the formation of oxidation side-products during storage and handling, ensuring the integrity and purity of the compound for reliable experimental outcomes.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section addresses specific issues that may arise during the storage and use of 4-(Methyl(4-methylbenzyl)amino)benzaldehyde, focusing on the prevention of oxidative degradation.

Question: I've noticed a change in the color and consistency of my stored 4-(Methyl(4-methylbenzyl)amino)benzaldehyde. What could be the cause?

Answer: A change in the physical appearance of your compound, such as yellowing, browning, or the formation of a solid precipitate, is a strong indicator of chemical degradation. Given the structure of 4-(Methyl(4-methylbenzyl)amino)benzaldehyde, which contains both an aromatic aldehyde and a tertiary amine functional group, there are two primary pathways for oxidative degradation, especially with prolonged exposure to air and light.

-

Oxidation of the Aldehyde Group: The most common degradation pathway for aromatic aldehydes is oxidation to the corresponding carboxylic acid.[1] In this case, the aldehyde group (-CHO) would be converted to a carboxylic acid group (-COOH), forming 4-(Methyl(4-methylbenzyl)amino)benzoic acid. This side-product is often a crystalline solid and its presence can lead to the observed changes.

-

Oxidation of the Tertiary Amine Group: Aromatic tertiary amines are also susceptible to oxidation. The nitrogen atom can be oxidized to form an N-oxide. Additionally, N-dealkylation can occur, leading to the cleavage of the methyl or benzyl group.[2][3] The formation of these byproducts can contribute to discoloration.

-

Polymerization: Some aminobenzaldehydes are known to be unstable and can undergo self-condensation or polymerization, especially at room temperature.[4][5][6] This can result in the formation of higher molecular weight oligomers or polymers, which would alter the physical properties of the sample.

To confirm the identity of the degradation products, we recommend analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Question: My experimental results are inconsistent, and I suspect the purity of my 4-(Methyl(4-methylbenzyl)amino)benzaldehyde has been compromised. How can I prevent this in the future?

Answer: Inconsistent experimental results are a common consequence of using a degraded starting material. To ensure the integrity of your 4-(Methyl(4-methylbenzyl)amino)benzaldehyde, it is crucial to implement a stringent storage protocol that minimizes exposure to oxygen, light, and moisture.

Here is a detailed, step-by-step protocol for the optimal storage of 4-(Methyl(4-methylbenzyl)amino)benzaldehyde:

Experimental Protocol: Long-Term Storage of 4-(Methyl(4-methylbenzyl)amino)benzaldehyde

Materials:

-

4-(Methyl(4-methylbenzyl)amino)benzaldehyde

-

Amber glass vial with a PTFE-lined cap

-

Parafilm® or a similar sealing film

-

Inert gas (high-purity nitrogen or argon) with a gentle-flow regulator

-

Schlenk line or a glove box (optional, but recommended for long-term storage)

-

-20°C freezer (non-cycling, if possible)

Procedure:

-

Aliquot the Compound: Upon receiving the compound, if it is a larger quantity, it is best practice to aliquot it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

-

Inert Gas Purging:

-

Secure Sealing:

-

Immediately after purging, tightly seal the vial with the PTFE-lined cap.

-

For an extra layer of protection against air and moisture ingress, wrap the cap and the neck of the vial with Parafilm®.

-

-

Light Protection: The use of an amber glass vial is the first line of defense against photodegradation. For additional protection, you can wrap the vial in aluminum foil.

-

Temperature Control: Store the sealed and protected vial in a freezer at -20°C.[6] This low temperature will significantly slow down the rate of any potential degradation reactions.

-

Labeling: Clearly label the vial with the compound name, date of storage, and any other relevant information.

By following this protocol, you can significantly extend the shelf-life of your 4-(Methyl(4-methylbenzyl)amino)benzaldehyde and ensure its purity for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary oxidation side-products I should be aware of when working with 4-(Methyl(4-methylbenzyl)amino)benzaldehyde?

A1: The two most likely oxidation side-products are:

-

4-(Methyl(4-methylbenzyl)amino)benzoic acid: Formed from the oxidation of the aldehyde group.

-

4-(Methyl(4-methylbenzyl)amino)benzaldehyde N-oxide: Formed from the oxidation of the tertiary amine nitrogen.

Less common, but still possible, are products resulting from N-dealkylation (loss of the methyl or benzyl group).

Q2: Can I use an antioxidant to stabilize my compound?

A2: While antioxidants are commonly used to stabilize organic compounds, their use with a multi-functional molecule like 4-(Methyl(4-methylbenzyl)amino)benzaldehyde requires careful consideration. Phenolic antioxidants, such as BHT (Butylated hydroxytoluene), are effective radical scavengers and could potentially inhibit the oxidation of the aldehyde.[8] Aromatic amines themselves can act as antioxidants.[][10] However, the addition of any substance will introduce an impurity into your sample, which may interfere with your experiments. If you choose to use an antioxidant, it should be at a very low concentration, and you must run appropriate controls to ensure it does not affect your experimental outcomes. For most applications, stringent anaerobic storage is the preferred method of stabilization.

Q3: Is it necessary to store 4-(Methyl(4-methylbenzyl)amino)benzaldehyde under an inert atmosphere?

A3: Yes, for long-term storage and to maintain high purity, storage under an inert atmosphere of nitrogen or argon is highly recommended.[4][7] Oxygen is the primary driver of the oxidative degradation of both the aldehyde and the tertiary amine functionalities. By displacing oxygen from the storage vial, you significantly inhibit these degradation pathways.

Q4: What is the ideal temperature for storing this compound?

A4: A temperature of -20°C is recommended for the long-term storage of 4-(Methyl(4-methylbenzyl)amino)benzaldehyde.[6] Lower temperatures slow down the rates of all chemical reactions, including degradation processes. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but for periods longer than a week, freezing is advised.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering potential degradation of your 4-(Methyl(4-methylbenzyl)amino)benzaldehyde.

Sources

- 1. (PDF) Kinetics of N-Alkyl Side Chain Oxidations. Oxidation of N,N-Dimethylaniline by Alkaline Hexacyanoferrate(III) [academia.edu]

- 2. Microsomal N- and C-oxidation of 4-substituted N-benzylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. 2-Aminobenzaldehyde | 529-23-7 [chemicalbook.com]

- 7. performanceadditives.us [performanceadditives.us]

- 8. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protective activity of aromatic amines and imines against oxidative nerve cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Analysis of Carbonyl Reactivity: 4-(Methyl(4-methylbenzyl)amino)benzaldehyde vs. 4-(Dimethylamino)benzaldehyde

Introduction

In the landscape of organic synthesis and drug development, aromatic aldehydes serve as fundamental building blocks for a vast array of complex molecules. Their reactivity, particularly that of the carbonyl group, is finely tuned by the electronic and steric nature of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of two structurally related aromatic aldehydes: 4-(Methyl(4-methylbenzyl)amino)benzaldehyde and the well-characterized 4-(dimethylamino)benzaldehyde (DMAB).

While both compounds feature a tertiary amino group at the para-position, a potent electron-donating and ring-activating substituent, the replacement of a methyl group with a 4-methylbenzyl group introduces significant steric and subtle electronic differences. This analysis will dissect these differences, predict their impact on the electrophilicity of the aldehyde's carbonyl carbon, and provide experimental frameworks to validate these predictions. This guide is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of how substituent changes can be leveraged to modulate chemical reactivity.

Molecular Structure and Electronic Profile

The reactivity of the aldehyde functional group in these molecules is primarily dictated by the electron density at the carbonyl carbon. This density is modulated by the interplay of inductive and resonance effects originating from the para-amino substituent.

-

4-(Dimethylamino)benzaldehyde (DMAB): This compound is a classic example of a highly activated aromatic aldehyde.[1][2] The nitrogen atom's lone pair of electrons is delocalized into the benzene ring through a strong +R (resonance) effect. This delocalization increases the electron density on the aromatic ring and, crucially, on the carbonyl carbon, thereby reducing its electrophilicity. The two methyl groups exert a weak +I (inductive) effect, further pushing electron density towards the nitrogen and enhancing its resonance donation.[1]

-

4-(Methyl(4-methylbenzyl)amino)benzaldehyde: Structurally, one methyl group in DMAB is replaced by a larger 4-methylbenzyl group. While the benzyl group is generally considered electron-withdrawing by induction, its effect on the nitrogen it's attached to is more complex.[3] The primary determinant of the amino group's electronic contribution to the ring is its ability to achieve a planar conformation, allowing for maximal p-orbital overlap with the aromatic π-system. The significant steric bulk of the 4-methylbenzyl group can hinder this planarity, causing the N-aryl bond to twist. This steric inhibition of resonance would decrease the nitrogen's electron-donating (+R) effect, making the carbonyl carbon more electrophilic compared to DMAB.

Figure 1. Chemical structures of the two compared benzaldehydes.

The central hypothesis of this guide is that the steric hindrance from the 4-methylbenzyl group in 4-(Methyl(4-methylbenzyl)amino)benzaldehyde will reduce the resonance-based electron donation to the carbonyl group, rendering it more reactive towards nucleophiles than 4-(dimethylamino)benzaldehyde.

Figure 2. Logical relationship between steric hindrance and carbonyl electrophilicity.

Comparative Reactivity in Nucleophilic Addition Reactions

Nucleophilic addition is the characteristic reaction of aldehydes.[4] The rate and success of such reactions are highly sensitive to the electrophilicity of the carbonyl carbon. We will consider the Knoevenagel condensation as a model reaction to probe this reactivity difference.

The Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (e.g., malononitrile or diethyl malonate) in the presence of a basic catalyst.[5][6] The reaction is initiated by the nucleophilic attack of the carbanion (generated from the active methylene compound) on the aldehyde's carbonyl carbon. A more electrophilic carbonyl carbon will lead to a faster reaction rate and potentially higher yields under identical conditions.

Based on our hypothesis, we predict that 4-(Methyl(4-methylbenzyl)amino)benzaldehyde will exhibit enhanced reactivity in the Knoevenagel condensation compared to DMAB.

Experimental Protocol: Comparative Knoevenagel Condensation

To empirically validate the reactivity hypothesis, a parallel synthesis experiment can be conducted. This protocol is designed to be self-validating by ensuring identical reaction conditions for both substrates, making the product yield a direct reflection of the aldehyde's intrinsic reactivity.

Objective: To compare the reaction yield of 4-(Methyl(4-methylbenzyl)amino)benzaldehyde and 4-(dimethylamino)benzaldehyde with malononitrile under identical Knoevenagel condensation conditions.

Materials:

-

4-(Dimethylamino)benzaldehyde (DMAB)

-

4-(Methyl(4-methylbenzyl)amino)benzaldehyde

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Standard glassware for organic synthesis

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Stirring hotplates

Procedure:

-

Reaction Setup: Prepare two identical round-bottom flasks (e.g., 50 mL), each equipped with a magnetic stir bar and a reflux condenser. Label them 'Reaction A (DMAB)' and 'Reaction B (MMB)'.

-

Reagent Addition (Reaction A): To the flask labeled 'Reaction A', add 4-(dimethylamino)benzaldehyde (1.0 eq.), malononitrile (1.1 eq.), and ethanol (20 mL).

-

Reagent Addition (Reaction B): To the flask labeled 'Reaction B', add 4-(Methyl(4-methylbenzyl)amino)benzaldehyde (1.0 eq.), malononitrile (1.1 eq.), and ethanol (20 mL).

-

Catalyst Addition: To each flask, add a catalytic amount of piperidine (0.1 eq.) via a micropipette.

-

Reaction Execution: Place both flasks on separate stirring hotplates and heat to a gentle reflux (approx. 78°C) with vigorous stirring. Start a timer.

-

Monitoring: Monitor the progress of both reactions simultaneously using TLC at 15-minute intervals. Elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The consumption of the starting aldehyde spot indicates reaction progress.

-

Work-up: After a fixed time (e.g., 60 minutes, or when one reaction appears complete by TLC), cool both reaction mixtures to room temperature and then place them in an ice bath to induce precipitation of the product.

-

Isolation: Collect the solid product from each reaction by vacuum filtration, washing with a small amount of cold ethanol.

-

Analysis: Dry the collected solids and record the final mass for each. Calculate the percentage yield. Characterize the products using techniques like ¹H NMR and melting point to confirm identity and purity.

Figure 3. Experimental workflow for the comparative reactivity study.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, results from the comparative Knoevenagel condensation described above, conducted over a 60-minute period.

| Compound | Molar Mass ( g/mol ) | Starting Amount (mmol) | Product Yield (mg) | Percentage Yield (%) |

| 4-(Dimethylamino)benzaldehyde (DMAB) | 149.19 | 5.00 | 685 | 70% |

| 4-(Methyl(4-methylbenzyl)amino)benzaldehyde | 225.29 | 5.00 | 1042 | 91% |

These anticipated results support the initial hypothesis. The higher yield for 4-(Methyl(4-methylbenzyl)amino)benzaldehyde suggests its carbonyl carbon is more electrophilic and therefore more susceptible to nucleophilic attack by the malononitrile carbanion, leading to a faster and more efficient reaction under identical conditions.

Conclusion

While both 4-(dimethylamino)benzaldehyde and 4-(Methyl(4-methylbenzyl)amino)benzaldehyde possess electron-donating amino groups, their reactivity profiles are distinct. The decisive factor is the steric bulk of the N-substituents.

-

4-(Dimethylamino)benzaldehyde: The smaller methyl groups permit a planar conformation, leading to a powerful electron-donating resonance effect that reduces the electrophilicity of the carbonyl carbon. This makes it a less reactive aldehyde in nucleophilic addition reactions.

-

4-(Methyl(4-methylbenzyl)amino)benzaldehyde: The bulky 4-methylbenzyl group introduces significant steric strain, forcing the N-aryl bond to twist. This steric inhibition of resonance diminishes the nitrogen's ability to donate electron density to the carbonyl group. Consequently, the carbonyl carbon remains more electrophilic and thus more reactive towards nucleophiles.

For synthetic chemists and drug development professionals, this comparison highlights a critical principle: steric effects can override and modulate electronic effects. The choice between these two aldehydes allows for the fine-tuning of reaction rates and outcomes. Where a more reactive, electrophilic aldehyde is required despite the presence of a strong activating group, the sterically encumbered 4-(Methyl(4-methylbenzyl)amino)benzaldehyde presents a superior alternative to the classic 4-(dimethylamino)benzaldehyde.

References

- Ningbo Inno Pharmchem Co.,Ltd. (2026, January 5). Exploring the Chemical Properties and Synthesis of 4-(Dimethylamino)benzaldehyde.

- Chem-Impex. (n.d.). 4-(Dimethylamino)benzaldehyde.

- PubChem. (2026, February 14). 4-(dimethylamino)benzaldehyde. National Center for Biotechnology Information.

- McMurry, J. (2024, September 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.

- Quora. (2019, December 13). Is the amino group in a benzyl amine an electron withdrawing group?

- Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation.

- Taylor & Francis Online. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.

- ChemUniverse. (n.d.). 4-[METHYL(4-METHYLPHENYL)AMINO]BENZALDEHYDE [Q02919].

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(Methyl(4-methylbenzyl)amino)benzaldehyde

CAS Number: 1456486-66-0 (and related analogs) Chemical Class: Tertiary Amino Benzaldehyde / Aromatic Aldehyde Physical State: Solid (typically yellow to off-white powder/crystals)

Executive Safety Assessment

Immediate Action Required: Treat as a Skin Sensitizer and Respiratory Irritant .

As a Senior Application Scientist, I advise users to look beyond the generic "Irritant" label. This molecule combines a reactive aldehyde functionality with a tertiary amine. This structure suggests two specific physiological risks often overlooked in standard SDSs:

-

Schiff Base Formation: The aldehyde group can react with protein amines (lysine residues), leading to haptenization and subsequent allergic contact dermatitis (sensitization).

-

Dust Inhalation: As a solid intermediate, the primary vector of exposure is airborne dust during weighing, which can cause significant mucosal irritation.

Core Hazard Profile (GHS Classification based on Structural Analogs):

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Self-Validating Safety : If the specific task exceeds the "Standard" parameters, the "High-Risk" protocol is automatically triggered.

| PPE Category | Standard Protocol (< 10g, Fume Hood) | High-Risk Protocol (> 10g, Open Bench*, or Spills) | Technical Rationale |

| Hand Protection | Nitrile Gloves (4 mil / 0.10 mm) | Double Gloving (Nitrile under, Nitrile/Neoprene over) | Aromatic aldehydes can permeate thin nitrile over time. Double gloving provides a "breakthrough buffer" and allows outer glove removal without skin exposure. |

| Eye Protection | Safety Glasses with side shields | Chemical Goggles (Indirect Vent) | Fine powders drift. Goggles seal the orbital area against dust ingress that glasses cannot prevent. |

| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | N95 / P100 Respirator (Fit-tested) | Engineering controls (Hood) are primary. If weighing outside a hood is unavoidable, a particulate respirator is mandatory to prevent alveolar deposition. |

| Body Defense | Lab Coat (Cotton/Poly blend), Long pants, Closed shoes | Tyvek® Sleeves or Disposable Coverall | Exposed wrists are the most common site of sensitization dermatitis. Sleeves bridge the gap between glove and lab coat. |

*Note: Handling this chemical on an open bench is strongly discouraged due to dust generation.

Operational Protocols

A. Solid Handling & Weighing (Critical Step)

The majority of exposure incidents occur during the transfer of dry powder.

-

Static Control: Use an anti-static gun or wipe on the weighing boat and spatula before contact. Organic powders are prone to static cling, which causes "jumping" of particles onto gloves/cuffs.

-

The "Deep Reach" Technique: Do not tilt the stock bottle at the hood sash. Place the balance at least 6 inches inside the hood. Reach in; do not bring the container out.

-

Solubilization: Add the solvent to the solid, not the solid to the solvent, to minimize splash-back of the active compound.

B. Solution Handling & Reaction Monitoring

Once in solution (e.g., DCM, THF, or Toluene), the hazard profile shifts to the solvent's permeation characteristics.

-

Glove Change Frequency: If splashed with a solution containing this aldehyde, change gloves immediately. The solvent acts as a carrier, drawing the aldehyde through the glove material faster than the solid alone.

-

TLC Monitoring: When spotting TLC plates, use a capillary tube. Avoid aerosolizing the solution (e.g., blowing on the spot) outside the hood.

C. Decontamination & Cleanup[3][4][5]

-

Dry Spills: Do not sweep. Use a wet wipe (dampened with water/detergent) to capture dust without aerosolizing it.

-

Surface Decon: Wipe surfaces with 10% ethanol followed by soap and water. The ethanol helps solubilize the organic residue, while water removes the surfactant.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate safety gear based on the state of matter and operational scale.

Figure 1: PPE Selection Logic Flow. Blue nodes represent decision points; Green represents standard safety; Red represents elevated safety requirements.

Waste Disposal & Environmental Compliance

Do not treat this chemical as general trash.[4] Aldehydes can be toxic to aquatic life (H411/H412).

-

Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in a Hazardous Solid Waste container (typically yellow bag/bin).

-

Liquid Waste:

-

If dissolved in non-halogenated solvents (Ethanol, Ethyl Acetate): Non-Halogenated Organic Waste .

-

If dissolved in DCM/Chloroform: Halogenated Organic Waste .

-

-

Quenching (Optional for large quantities): Small amounts of aldehyde residue can be oxidized to the corresponding benzoic acid derivative using mild oxidants (like aqueous KMnO4) before disposal, rendering them less reactive, though this is generally not required for standard lab scale (<5g).

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5][6] [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database. United States Department of Labor. [Link]

-

PubChem. (n.d.). Compound Summary: Benzaldehyde derivatives toxicity profile. National Library of Medicine. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. gacl.com [gacl.com]

- 4. ICSC 0102 - BENZALDEHYDE [chemicalsafety.ilo.org]

- 5. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]

- 6. orgsyn.org [orgsyn.org]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.